3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(trifluoromethyl)cyclobutane-1-carboxylic acid

Description

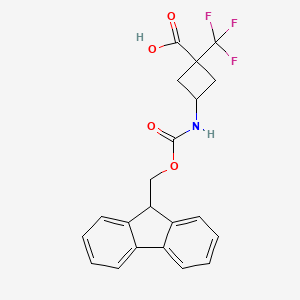

This compound is a fluorinated cyclobutane derivative featuring a trifluoromethyl (-CF₃) group at the 1-position, an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino group at the 3-position, and a carboxylic acid (-COOH) moiety. Its molecular formula is C₂₀H₁₉F₃NO₄, with a molecular weight of 394.37 g/mol (calculated from structural data). The Fmoc group is widely used in peptide synthesis for temporary amine protection, while the trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable in medicinal chemistry and drug discovery .

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3NO4/c22-21(23,24)20(18(26)27)9-12(10-20)25-19(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBQCUVDFNZPQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)C(F)(F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-(trifluoromethyl)cyclobutane-1-carboxylic acid, commonly referred to as Fmoc-amino acid derivative, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore its biological activity, synthesis, and implications in drug discovery, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : 1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

- Molecular Formula : C21H18F3NO4

- Molecular Weight : 405.37 g/mol

- CAS Number : 2357927-56-9

- Purity : ≥97%

The trifluoromethyl group is significant for enhancing lipophilicity and biological activity, making this compound a valuable candidate in pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation. The cyclobutane ring structure allows for conformational rigidity, which is advantageous for binding interactions with proteins.

Antitumor Activity

Recent studies have indicated that derivatives containing cyclobutane structures exhibit antitumor properties. For instance, research has shown that compounds with similar structural motifs can inhibit the growth of cancer cells by interfering with key metabolic pathways involved in cell proliferation.

Enzyme Inhibition

Cyclobutane derivatives have been reported to act as selective inhibitors of certain enzymes. For example, they have shown potential in inhibiting histone methyltransferases (HMTs), which play critical roles in epigenetic regulation. The inhibition of HMTs can lead to altered gene expression profiles, providing a therapeutic avenue for treating various cancers.

Synthesis and Evaluation

A study conducted by Homon et al. synthesized several cyclobutane-containing building blocks, including derivatives of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid. These compounds were evaluated for their potential in drug discovery, revealing promising biological activities that warrant further investigation .

Comparative Biological Activity Table

Scientific Research Applications

Structural Characteristics

The compound features a cyclobutane ring and several functional groups that contribute to its unique properties:

- 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) group: Enhances stability and lipophilicity.

- Carboxylic acid group: Contributes to its reactivity.

- Trifluoromethyl group: Influences biological interactions and enhances metabolic stability.

The molecular formula is with a molecular weight of approximately 452.5 g/mol.

Research indicates that this compound exhibits significant biological activity in several areas:

Inhibition of PD-L1

The compound has shown promise in inhibiting programmed cell death protein 1 ligand 1 (PD-L1), a key player in immune evasion by tumors. By inhibiting PD-L1, the compound can enhance the immune response against cancer cells, making it a candidate for cancer therapy.

Antimicrobial Properties

Due to its structural features, the compound may possess antimicrobial activity. Fluorinated compounds are known for their ability to disrupt bacterial membranes or inhibit essential enzymes, suggesting potential applications in infection treatment.

Antitumor Activity

Preliminary studies suggest that this compound may induce apoptosis in cancer cells, contributing to its antitumor effects. The fluorenyl group is associated with various anticancer activities.

Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing targeted therapies.

Summary of Biological Activities

| Activity | Mechanism | Potential Application |

|---|---|---|

| PD-L1 Inhibition | Enhances immune response against tumors | Cancer therapy |

| Antimicrobial Properties | Potential inhibition of bacterial growth | Infection treatment |

| Antitumor Activity | Induces apoptosis in cancer cells | Oncology |

| Enzyme Inhibition | Modulates metabolic pathways | Drug development |

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with biological targets:

- Study on PD-L1 Inhibition : A study demonstrated that the compound significantly reduced PD-L1 expression in vitro, leading to increased T-cell activation and proliferation in the presence of tumor cells. This suggests a mechanism through which the immune system can be mobilized against cancer.

- Antimicrobial Testing : Another research effort evaluated the antimicrobial efficacy against various bacterial strains. The results indicated that the compound exhibited substantial inhibitory effects on gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Synthesis and Modification

The synthesis of this compound typically involves several steps to ensure high purity and yield:

- Formation of the cyclobutane ring.

- Introduction of the Fmoc protecting group.

- Functionalization with carboxylic acid and other moieties.

This synthetic flexibility enables modifications that can enhance biological activity or alter pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with similar cyclopropane, cyclobutane, and cyclopentane derivatives to highlight structural and functional differences.

Data Table: Key Properties of Selected Compounds

Structural and Functional Analysis

Cyclobutane vs. Cyclopropane Derivatives

- Ring Strain : Cyclopropane derivatives (e.g., 1-Trifluoromethylcyclopropane-1-carboxylic acid) exhibit higher ring strain, increasing reactivity but reducing thermodynamic stability compared to cyclobutane analogs .

- Lipophilicity: The target compound’s -CF₃ group increases lipophilicity (logP ~2.5 predicted) compared to non-fluorinated analogs, enhancing membrane permeability but reducing aqueous solubility .

Impact of Fluorination

- The -CF₃ group in the target compound lowers the pKa of the -COOH group (estimated ~3.5–4.0), making it more acidic than non-fluorinated analogs (e.g., 3-(Fmoc-amino)cyclobutane-1-carboxylic acid, pKa ~4.5) .

- Fluorination improves metabolic stability by resisting oxidative degradation, a critical advantage in drug design .

Fmoc Protection Strategy

- The Fmoc group in the target compound allows selective deprotection under mild basic conditions (e.g., piperidine), making it compatible with solid-phase peptide synthesis (SPPS). This contrasts with tert-butoxycarbonyl (Boc)-protected analogs, which require acidic conditions for deprotection .

Cyclopentane Analogs

- The cyclopentane analog (C₂₁H₂₁NO₄) has a larger ring size, reducing ring strain but altering conformational flexibility. This may affect binding affinity in biological targets .

Q & A

Q. Basic

- Store in a cool, dry environment (2–8°C) under inert gas (e.g., argon) to prevent degradation .

- Use amber glass vials to protect from light-induced decomposition. Stability is maintained under neutral pH and anhydrous conditions .

What methodological approaches optimize the synthesis of derivatives of this compound?

Q. Advanced

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 hours to 2–4 hours) and improves yields (up to 85%) by enhancing reaction kinetics .

- Catalytic Systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable efficient coupling reactions for introducing substituents like fluorinated aryl groups .

Which analytical techniques are recommended for purity characterization?

Q. Advanced

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>98%) .

- Mass Spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., [M+H]+ calculated: 437.4 g/mol, observed: 437.3 g/mol) .

How can biological activity be systematically evaluated for this compound?

Q. Advanced

- Target Binding Assays : Surface plasmon resonance (SPR) screens interactions with proteins (e.g., kinases, GPCRs) at concentrations of 1–100 µM .

- Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) quantifies intracellular accumulation via flow cytometry .

What are the ecological implications of using this compound in research?

Q. Advanced

- PBT/vPvB Assessment : No data available, but structural analogs suggest moderate bioaccumulation (logP ~3.5). Use waste disposal services licensed for halogenated organics .

- Soil Mobility : Predicted low mobility due to high molecular weight (437.4 g/mol) and hydrophobicity. Avoid aqueous discharge .

How should accidental exposure to incompatible materials be managed?

Q. Basic

- Acid/Base Spills : Neutralize with bicarbonate (for acids) or citric acid (for bases) before absorption with vermiculite .

- Fire Hazard : Use CO₂ fire extinguishers; toxic fumes (e.g., HF, CO) may form during combustion .

How do structural analogs influence the compound's biological activity?

Advanced

Key modifications and effects include:

Why is toxicity data limited for this compound, and how should researchers mitigate risks?

Q. Basic

- Data Gaps : Acute/chronic toxicity studies are incomplete due to its primary use in R&D .

- Risk Mitigation : Conduct pilot toxicity assays (e.g., zebrafish embryo models) and apply ALARA (As Low As Reasonably Achievable) exposure principles .

What role does the Fmoc group play in peptide synthesis applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.